[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common method includes the reaction of (S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethylamine with tert-butyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for scaling up the synthesis while maintaining the enantiomeric purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Azides or substituted amines.
Scientific Research Applications
[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of chiral intermediates.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center of the compound allows for selective binding to these targets, leading to modulation of biological pathways. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid methyl ester
- [(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid ethyl ester
Uniqueness
[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester is unique due to its specific structural features, such as the presence of a tert-butyl ester group, which provides steric hindrance and influences its reactivity and interactions. This makes it particularly valuable in applications requiring high selectivity and stability.
Biological Activity
[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester, with CAS number 1217607-03-8, is a compound of interest due to its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₁₅H₂₁FN₂O₃
- Molecular Weight : 296.34 g/mol
- Structure : The compound features a tert-butyl ester group, which is significant for its solubility and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.
Pharmacological Effects
- Anticancer Activity :
- Genotoxicity :
- Toxicological Studies :
Case Studies
- Study on Leukemia Patients :
- Animal Toxicity Studies :
Data Tables
Properties
Molecular Formula |
C15H21FN2O3 |
---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(4-fluoro-2-methylanilino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21FN2O3/c1-9-8-11(16)6-7-12(9)18-13(19)10(2)17-14(20)21-15(3,4)5/h6-8,10H,1-5H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChI Key |
DVPFAILWPOPZKK-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.